molecular formula C9H12BrNS B1529499 [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine CAS No. 1803604-58-1

[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

Cat. No. B1529499
M. Wt: 246.17 g/mol
InChI Key: CAMGMECCFOKPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 1803604-58-1 . It has a molecular weight of 246.17 and its IUPAC name is [1- (5-bromo-2-thienyl)cyclobutyl]methylamine .


Molecular Structure Analysis

The molecular formula of this compound is C9H12BrNS . The InChI code is 1S/C9H12BrNS/c10-8-3-2-7 (12-8)9 (6-11)4-1-5-9/h2-3H,1,4-6,11H2 .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Regio- and Chemoselective Bromination : A study explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, highlighting methods for selective bromination that could be applicable to the synthesis of compounds like "[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine". These methods are critical for synthesizing bromo-substituted organic compounds, serving as important intermediates in organic synthesis and preparation of various useful substances (Shirinian et al., 2012).

Antimicrobial and Anticancer Studies

  • Palladium(II) and Platinum(II) Complexes : Research into new palladium and platinum complexes based on pyrrole Schiff bases, including compounds structurally related to "[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine", demonstrated significant anticancer activity. These findings highlight the potential for developing novel cancer treatments using complexed forms of related structures (Mbugua et al., 2020).

Neuropharmacological Research

  • Serotonin Receptor Agonists : A study on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists showed robust antidepressant-like activity. This suggests potential neuropharmacological applications for compounds with similar structural features in treating depression (Sniecikowska et al., 2019).

Antioxidant Properties

  • Synthesis and Antioxidant Activities : The synthesis of derivatives with bromine and their evaluation for in vitro antioxidant activities suggests the potential of structurally similar compounds in developing antioxidant agents. These compounds may serve as a basis for designing new antioxidants with improved efficacy (Çetinkaya et al., 2012).

Antiviral Research

  • Anti-Herpes Agent Derivatives : The study on 5-substituted derivatives of potent antiherpes agents, including bicyclo[3.1.0]hexane nucleosides, indicates the role of such compounds in developing new antiviral drugs. These findings may inform further research on derivatives of "[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine" for antiviral applications (Russ et al., 2003).

Safety And Hazards

The compound is classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

[1-(5-bromothiophen-2-yl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c10-8-3-2-7(12-8)9(6-11)4-1-5-9/h2-3H,1,4-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMGMECCFOKPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

CAS RN

1803604-58-1
Record name [1-(5-bromothiophen-2-yl)cyclobutyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine
Reactant of Route 2
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine
Reactant of Route 3
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine
Reactant of Route 4
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine
Reactant of Route 5
Reactant of Route 5
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine
Reactant of Route 6
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.